1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol 1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 86488-90-6
VCID: VC19291159
InChI: InChI=1S/C19H24OSSi/c1-22(2,3)19(21-17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3
SMILES:
Molecular Formula: C19H24OSSi
Molecular Weight: 328.5 g/mol

1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol

CAS No.: 86488-90-6

Cat. No.: VC19291159

Molecular Formula: C19H24OSSi

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol - 86488-90-6

Specification

CAS No. 86488-90-6
Molecular Formula C19H24OSSi
Molecular Weight 328.5 g/mol
IUPAC Name 1-phenyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol
Standard InChI InChI=1S/C19H24OSSi/c1-22(2,3)19(21-17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3
Standard InChI Key ODRMZIZAXMEQCX-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)C1(CC(C1)(C2=CC=CC=C2)O)SC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Cyclobutane Framework

The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry . This strain enhances reactivity, particularly in ring-opening reactions or functionalization at substituted positions. In 1-phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol, substituents at positions 1 and 3 distribute steric and electronic effects asymmetrically. The hydroxyl group at position 1 participates in hydrogen bonding, while the phenyl group provides aromatic stabilization .

Substituent Interactions

  • Phenylsulfanyl Group: The thioether linkage (C–S–C) introduces polarizability and nucleophilic character at the sulfur atom, enabling participation in redox reactions or coordination with metals .

  • Trimethylsilyl Group: The silicon center stabilizes adjacent carbocations through hyperconjugation and serves as a protective group for alcohols or thiols in multi-step syntheses .

Table 1: Comparative Physical Properties of Cyclobutane Derivatives

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
1-Phenylcyclobutanol C₁₀H₁₂O258.51.134
2-(Phenylthio)cyclobutanol C₁₀H₁₂OS291–2931.18
Target Compound*C₁₉H₂₄OSSi~300 (estimated)~1.2 (estimated)

*Estimated based on additive contributions from substituents.

Synthetic Pathways and Methodologies

Cyclobutane Ring Construction

The synthesis of strained cyclobutane derivatives often employs [2+2] photocycloadditions or ring-contraction strategies. For example, copper-catalyzed cross-coupling reactions have been used to assemble diaryl-substituted cyclobutanes with high stereoselectivity . In the target compound, the cyclobutane core likely originates from a preformed cyclobutanol intermediate, which is subsequently functionalized at positions 1 and 3.

Sequential Functionalization

  • Hydroxyl and Phenyl Introduction: 1-Phenylcyclobutanol serves as a precursor, synthesized via Grignard addition of phenylmagnesium bromide to cyclobutanone followed by reduction .

  • Sulfur and Silicon Incorporation:

    • Phenylsulfanyl Group: Thiol-ene reactions or nucleophilic substitution with phenylsulfenyl chloride could install the sulfur moiety .

    • Trimethylsilyl Group: Silylation using trimethylsilyl chloride in the presence of a base (e.g., LDA) protects the hydroxyl group while introducing the silicon center .

Key Reaction Steps:

  • Formation of 1-phenylcyclobutanol via ketone reduction :

    Cyclobutanone+PhMgBr1-Phenylcyclobutanol\text{Cyclobutanone} + \text{PhMgBr} \rightarrow \text{1-Phenylcyclobutanol}
  • Thioether formation using phenylsulfenyl chloride :

    1-Phenylcyclobutanol+PhSCl3-(Phenylsulfanyl)-1-phenylcyclobutan-1-ol\text{1-Phenylcyclobutanol} + \text{PhSCl} \rightarrow \text{3-(Phenylsulfanyl)-1-phenylcyclobutan-1-ol}
  • Silylation with trimethylsilyl chloride :

    3-(Phenylsulfanyl)-1-phenylcyclobutan-1-ol+Me₃SiClTarget Compound\text{3-(Phenylsulfanyl)-1-phenylcyclobutan-1-ol} + \text{Me₃SiCl} \rightarrow \text{Target Compound}

Reactivity and Functional Transformations

Hydroxyl Group Reactivity

The hydroxyl group undergoes typical alcohol reactions:

  • Dehydration: Acid-catalyzed elimination forms cyclobutene derivatives, though strain may favor alternative pathways .

  • Oxidation: Limited by steric hindrance, but strong oxidants (e.g., CrO₃) could yield cyclobutanone derivatives.

Silicon-Mediated Reactions

The trimethylsilyl group facilitates:

  • Nucleophilic Substitution: Fluoride ions (e.g., TBAF) cleave Si–O bonds, regenerating the alcohol under mild conditions .

  • Cross-Coupling: Palladium-catalyzed reactions with aryl halides enable arylation at the silicon-adjacent carbon .

Sulfur-Based Transformations

  • Oxidation to Sulfone: Meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, enhancing electrophilicity .

  • Metal Coordination: The sulfur atom binds to transition metals (e.g., Cu, Pd), enabling catalytic applications .

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